molecular formula C12H23N B1395997 3-Cycloheptylpiperidine CAS No. 1566325-54-9

3-Cycloheptylpiperidine

Cat. No.: B1395997
CAS No.: 1566325-54-9
M. Wt: 181.32 g/mol
InChI Key: BADBECODTIZGJS-UHFFFAOYSA-N
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Description

3-Cycloheptylpiperidine is a piperidine derivative characterized by a seven-membered cycloheptyl ring attached to the third position of the piperidine scaffold. Piperidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to modulate biological activity .

The cycloheptyl group introduces steric bulk and enhanced lipophilicity compared to smaller cycloalkyl substituents (e.g., cyclohexyl or cyclopentyl), which may influence solubility, metabolic stability, and receptor binding. Such modifications are critical in drug design, where balancing hydrophobicity and bioavailability is essential .

Properties

IUPAC Name

3-cycloheptylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-2-4-7-11(6-3-1)12-8-5-9-13-10-12/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADBECODTIZGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cycloheptylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cycloheptyl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-Cycloheptylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Cycloheptylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The cycloheptyl group likely increases logP compared to cyclohexyl or cyclopentyl derivatives, impacting membrane permeability and metabolic stability .
  • Steric Effects : Larger cycloalkyl groups (e.g., cycloheptyl) may hinder binding to compact enzymatic pockets but improve selectivity in certain targets.
  • Solubility : Polar substituents like carboxylic acids (e.g., in 1-cyclopentylpiperidine-3-carboxylic acid) or oxetanes enhance aqueous solubility, counteracting the hydrophobicity of cycloalkyl groups .

Biological Activity

3-Cycloheptylpiperidine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a cycloheptyl substituent at the third position. Its unique structure allows for varied interactions with biological targets, which can lead to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that certain piperidine derivatives exhibit antimicrobial properties. While direct studies on this compound are sparse, related compounds have demonstrated efficacy against various bacterial strains:

CompoundMIC (µM)Target Organism
4PP-16.3Mycobacterium tuberculosis
4PP-22.0Mycobacterium tuberculosis
4PP-421E. coli

These findings suggest that structural modifications to piperidine derivatives can enhance antimicrobial potency, indicating a potential pathway for developing new antimicrobial agents based on the this compound scaffold .

Neuropharmacological Effects

Studies involving similar piperidine structures have highlighted their role in modulating neurotransmitter systems:

  • Dopaminergic System : Compounds with a piperidine core have been explored for their dopaminergic activity, which may influence mood and cognition.
  • Glutamatergic System : As NMDA receptor antagonists, these compounds could provide therapeutic benefits in conditions characterized by excessive glutamate activity.

Case Studies

  • Case Study on Antimicrobial Activity :
    A study screened a library of compounds against Mycobacterium tuberculosis, identifying several piperidine derivatives with promising activity. The relationship between structural modifications and biological efficacy was established through structure-activity relationship (SAR) analyses.
  • Neuropharmacological Assessment :
    In a pharmacological study, researchers evaluated the effects of various piperidine derivatives on cognitive function in animal models. Results indicated that specific modifications could enhance cognitive improvement, suggesting that this compound may possess similar properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cycloheptylpiperidine
Reactant of Route 2
3-Cycloheptylpiperidine

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